

Chaulmoogric acid's physical properties: solubility and melting point

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Compound of Interest

Compound Name: Chaulmoogric acid

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Chaulmoogric Acid: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **chaulmoogric acid**, a unique cyclopentenyl fatty acid historically significant in the study of pharmacotherapy for mycobacterial diseases. This document details its solubility and melting point, provides standardized experimental protocols for their determination, and outlines a typical workflow for its isolation and purification.

Core Physical and Chemical Properties

Chaulmoogric acid, with the IUPAC name 13-[(1S)-Cyclopent-2-en-1-yl]tridecanoic acid, is a C18 fatty acid distinguished by a terminal cyclopentene ring.^[1] At standard conditions, it presents as a white crystalline solid or shiny leaflets.^{[2][3]} Its unique structure has long been of interest in medicinal chemistry.

Data Summary

The quantitative physical properties of **chaulmoogric acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₂ O ₂	[1]
Molar Mass	280.45 g/mol	[1]
Melting Point	68.5 °C (155.3 °F; 341.6 K)	[1][3]
Boiling Point	247-248 °C at 20 mmHg	[3]
Appearance	White crystalline solid / Shiny leaflets	[2][3]

Solubility Profile

Chaulmoogric acid is characterized by its lipophilic nature, rendering it insoluble in water but soluble in various organic solvents.[3] A qualitative summary of its solubility is presented below.

Solvent	Solubility	Source(s)
Water	Insoluble	[3]
Chloroform	Freely Soluble / Easily Soluble	[3]
Ether	Freely Soluble / Easily Soluble	[3]
Ethyl Acetate	Freely Soluble	[3]
Other Organic Fat Solvents	Soluble	[3]
Cold Alcohol	Slightly Soluble	
Hot Alcohol	Almost Entirely Soluble	
Benzene	Soluble	
Carbon Disulphide	Soluble	

Experimental Protocols

Accurate determination of physical properties is critical for drug development, formulation, and basic research. The following sections detail standard methodologies for measuring the melting

point and solubility of fatty acids like **chaulmoogric acid**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Two common methods for its determination are the capillary tube method and Differential Scanning Calorimetry (DSC).

1. Capillary Tube Method (Slip Point)

This traditional method determines the temperature at which a column of fat in a capillary tube begins to rise or "slip" when heated in a controlled manner.

- Principle: A small, solidified sample of the fatty acid is placed in a thin-walled capillary tube. The tube is attached to a calibrated thermometer and heated in a liquid bath at a controlled rate. The melting point is recorded as the temperature at which the substance becomes sufficiently liquid to slip or rise in the tube.[\[4\]](#)
- Apparatus:
 - Melting point capillary tubes
 - Calibrated thermometer (e.g., with 0.2 °C subdivisions)
 - Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)
 - Heat source
- Procedure:
 - Melt a small, pure sample of **chaulmoogric acid**.
 - Introduce the molten acid into a clean capillary tube to form a column approximately 10 mm long.[\[4\]](#)
 - Solidify the sample by chilling the tube, for instance, against ice.[\[4\]](#)
 - Condition the sample by holding it at a low temperature (e.g., 4-10 °C) for a specified period (e.g., one hour) to ensure complete crystallization.[\[4\]](#)

- Attach the capillary tube to the thermometer, aligning the bottom of the sample with the thermometer bulb.
- Immerse the assembly in a heating bath, ensuring the sample is well below the liquid surface.
- Heat the bath gently, maintaining a slow, steady rate of temperature increase (e.g., 0.5-2 °C per minute).[4]
- Record the temperature at which the column of **chaulmoogric acid** commences to rise in the tube. This is reported as the melting point.[4]
- Perform at least two determinations to ensure reproducibility.

2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermoanalytical technique that provides more detailed information about the melting process.

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A peak in the heat flow curve indicates the melting transition, with the peak temperature corresponding to the melting point.[5]
- Apparatus:
 - Differential Scanning Calorimeter
 - Hermetically sealed aluminum pans
 - Inert gas supply (e.g., Nitrogen)
- Procedure:
 - Accurately weigh a small amount of the **chaulmoogric acid** sample (e.g., 10-15 mg) into an aluminum DSC pan and seal it hermetically.[5]
 - Place the sample pan and an empty reference pan into the DSC cell.

- Initiate the thermal program. A typical program involves:
 - Heating the sample to a temperature well above its melting point (e.g., 80 °C) to erase its thermal history.[\[5\]](#)
 - Cooling the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to induce crystallization.[\[5\]](#)
 - Heating the sample at a constant rate (e.g., 10 °C/min) through its melting range.[\[5\]](#)
- Record the heat flow as a function of temperature.
- Analyze the resulting DSC curve. The melting point is typically taken as the peak temperature of the melting endotherm. The onset temperature and the completion temperature of melting can also be determined.[\[5\]](#)

Solubility Determination

- Principle: A qualitative or semi-quantitative assessment of solubility is performed by observing the dissolution of a known mass of solute in a specific volume of a solvent at a controlled temperature.
- Apparatus:
 - Small test tubes or vials
 - Vortex mixer or shaker
 - Calibrated pipettes and analytical balance
 - Constant temperature bath (optional, for temperature-controlled studies)
- Procedure (Qualitative/Semi-Quantitative):
 - Weigh a precise amount of **chaulmoogric acid** (e.g., 10 mg) into a test tube.
 - Add a specific volume of the chosen solvent (e.g., 1 mL) in small portions.[\[6\]](#)[\[7\]](#)

- After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period.[7]
- Visually inspect the solution for the presence of undissolved solid against a dark background.
- Classify the solubility based on standard criteria (e.g., "soluble" if a clear solution is formed, "sparingly soluble" if partial dissolution occurs, "insoluble" if no dissolution is observed). For a semi-quantitative threshold, a substance can be considered "soluble" if at least 10 mg dissolves in 1 mL of the solvent.[6]
- Repeat the procedure with a range of different solvents (polar, non-polar, protic, aprotic) to establish a comprehensive solubility profile.

Visualized Workflow: Isolation and Purification

The historical method for obtaining pure **chaulmoogric acid** involves a multi-step process starting from the natural source, chaulmoogra oil. The following diagram illustrates a generalized workflow for its extraction, separation, and purification.



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Caption: Generalized workflow for the isolation and purification of **chaulmoogric acid**.

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